molecular formula C6H12N2 B1405009 (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane CAS No. 1419075-91-4

(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane

Cat. No. B1405009
M. Wt: 112.17 g/mol
InChI Key: ACXCQTFLEBVHNU-PHDIDXHHSA-N
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Description

The compound is a derivative of the bicyclo[3.2.0]heptane structure . Bicyclo[3.2.0]heptane is a type of organic compound with two rings sharing two carbon atoms .


Synthesis Analysis

While specific synthesis methods for “(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane” were not found, similar bicyclic structures have been synthesized via various methods. For instance, bicyclo[3.1.0]hexanes have been synthesized through a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .

Scientific Research Applications

Neuropharmacological Research

(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane has been studied for its potential neuropharmacological applications. Research indicates that derivatives of this compound show selectivity for the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, suggesting its relevance in neuropharmacological research. Specifically, it has been shown that certain derivatives exhibit potent binding affinity and agonist activity at these receptors, underlining their potential in the study of neuronal systems and disorders related to nAChR dysfunction (Ji et al., 2007).

Antibacterial Agent Development

Research has also been conducted on the use of (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane derivatives as antibacterial agents. Studies have shown that certain chiral derivatives of this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly notable in the development of new antibacterial agents with decreased pseudoallergic reactions compared to existing compounds (Remuzon et al., 1992).

Chemical Synthesis and Medicinal Chemistry

In the field of chemical synthesis and medicinal chemistry, (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane serves as a critical scaffold. It has been utilized in the synthesis of various pharmacophores and as an intermediate in medicinal chemistry, demonstrating its versatility and importance in drug development processes. The compound's ability to be selectively functionalized allows for the creation of a diverse array of medicinal compounds (Napolitano et al., 2009).

properties

IUPAC Name

(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXCQTFLEBVHNU-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223637
Record name 3,6-Diazabicyclo[3.2.0]heptane, 6-methyl-, (1R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane

CAS RN

1419075-91-4
Record name 3,6-Diazabicyclo[3.2.0]heptane, 6-methyl-, (1R,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419075-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Diazabicyclo[3.2.0]heptane, 6-methyl-, (1R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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